3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with an ethylphenyl substituent at the 3-position of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-ethylphenylhydrazine with 2-cyanopyridine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazolopyridine ring system.
Reaction Conditions:
Reagents: 4-ethylphenylhydrazine, 2-cyanopyridine, sodium ethoxide
Solvent: Ethanol
Temperature: Reflux
Time: 6-8 hours
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenyl group can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; solvent: water or acetic acid; temperature: room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent: ethanol or tetrahydrofuran; temperature: room temperature to reflux.
Substitution: Nucleophiles such as amines, thiols, or halides; solvent: dichloromethane or acetonitrile; temperature: room temperature to reflux.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ethylphenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolo[4,5-b]pyridine: A closely related compound with similar structural features but different substituents.
1,2,4-Triazolo[3,4-b]pyridine: Another triazolopyridine derivative with a different arrangement of nitrogen atoms in the triazole ring.
1,2,4-Triazolo[4,3-b]pyridine: A compound with a similar fused ring system but different substitution patterns.
Uniqueness
3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of the ethylphenyl substituent, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. This specific substitution pattern can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development.
Biological Activity
3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Formula : C13H12N4
- Molecular Weight : 224.26 g/mol
- CAS Number : 62051-96-1
Anticancer Activity
Research has shown that compounds similar to this compound can inhibit various cancer cell lines. For instance, studies on triazoloquinazolinone derivatives have demonstrated effective inhibition of Polo-like kinase 1 (Plk1), a target in cancer therapy. The SAR studies indicate that modifications in the phenyl ring can significantly enhance the anticancer activity of these compounds.
Table 1 summarizes the IC50 values for various derivatives tested against Plk1:
Compound ID | Structure | IC50 (μM) |
---|---|---|
4 | Compound 4 | 4.4 |
5 | Compound 5 | 2.1 |
... | ... | ... |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A study highlighted that derivatives of triazolopyridines showed significant antibacterial activity against Staphylococcus aureus and other pathogens. The effectiveness was measured through viability assays, indicating that certain substitutions on the pyridine ring could enhance antibacterial effects.
Table 2 details the antibacterial activity of selected derivatives:
Compound ID | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
A | S. aureus | 16 μg/mL |
B | E. coli | 32 μg/mL |
C | H. influenzae | 8 μg/mL |
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell cycle regulation and proliferation.
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function by interfering with essential metabolic pathways.
Case Studies and Research Findings
- Study on Anticancer Properties : A recent study investigated a series of triazoloquinazolinones and their effect on Plk1 inhibition. The findings suggest that structural modifications can lead to improved selectivity and potency against cancer cells while minimizing off-target effects .
- Antimicrobial Evaluation : Another study assessed the antibacterial efficacy of various triazolopyridine derivatives against clinically relevant strains. Results indicated that certain modifications led to enhanced activity against resistant strains .
Properties
CAS No. |
62052-07-7 |
---|---|
Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-(4-ethylphenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H12N4/c1-2-10-5-7-11(8-6-10)17-13-12(15-16-17)4-3-9-14-13/h3-9H,2H2,1H3 |
InChI Key |
BKJSCSZNNZWEEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C=CC=N3)N=N2 |
Origin of Product |
United States |
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